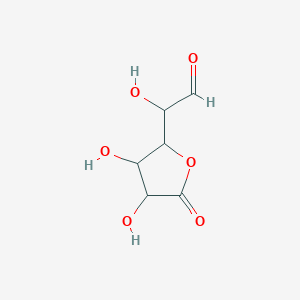
葡萄糖醛酸内酯
描述
Glucurolactone, also known as glucuronolactone, is a naturally occurring compound that belongs to the group of carbohydrates known as lactones. It is commonly found in various dietary sources, including fruits, vegetables, and grains. Glucurolactone is also produced by the human body as a byproduct of glucose metabolism. It plays a crucial role in the body’s natural detoxification process by enhancing the elimination of harmful substances, such as drugs, pollutants, and toxins .
科学研究应用
葡萄糖醛酸内酯具有广泛的科学研究应用:
化学: 用作合成各种化合物(包括葡萄糖醛酸和葡萄糖醛酸苷)的前体。
生物学: 研究其在解毒过程中的作用及其对中枢神经系统的影响。
医学: 研究其在增强体能、减少疲劳和改善认知功能方面的潜在益处。 它也被用于能量饮料和膳食补充剂。
工业: 由于其稳定性和水溶性,在食品和制药行业得到应用 .
作用机制
葡萄糖醛酸内酯主要通过在肝脏中转化为葡萄糖醛酸来发挥作用。 葡萄糖醛酸与毒素和其他外来物质结合,形成称为葡萄糖醛酸苷的水溶性化合物。 然后,这些葡萄糖醛酸苷通过尿液和粪便从体内排出,有效地从系统中清除毒素。 葡萄糖醛酸内酯的代谢受各种因素调节,包括酶活性 and genetic variations .
生化分析
Biochemical Properties
Glucuronolactone plays a crucial role in the body’s natural detoxification process by enhancing the elimination of harmful substances, such as drugs, pollutants, and toxins . It achieves this by acting as a precursor for the production of glucuronic acid, a substance that binds to toxins and facilitates their elimination through urine and feces . In addition to its detoxification properties, glucuronolactone is also known for its energizing effects .
Cellular Effects
Glucuronolactone is commonly included in energy drinks and dietary supplements due to its ability to improve physical performance, increase alertness, and reduce fatigue . It achieves these effects by stimulating the central nervous system and enhancing the utilization of glucose, the primary source of energy for the body .
Molecular Mechanism
Chemically, glucuronolactone is a cyclic ester of D-glucuronic acid, a six-carbon sugar acid derived from glucose . Once ingested, glucuronolactone is rapidly absorbed in the small intestine and enters the bloodstream . It is then transported to the liver, where it is metabolized into glucuronic acid through the action of the enzyme glucuronolactone reductase .
Temporal Effects in Laboratory Settings
It is known that glucuronolactone is a stable compound and is soluble in water , which makes it suitable for various applications in the food and pharmaceutical industries .
Metabolic Pathways
Glucuronolactone is metabolized in the liver into glucuronic acid through the action of the enzyme glucuronolactone reductase
Transport and Distribution
Once ingested, glucuronolactone is rapidly absorbed in the small intestine and enters the bloodstream . It is then transported to the liver, where it is metabolized into glucuronic acid .
Subcellular Localization
Given that it is metabolized in the liver, it is likely that it is localized in the liver cells where it interacts with the enzyme glucuronolactone reductase .
准备方法
合成路线和反应条件
葡萄糖醛酸内酯可以通过催化氧化过程从葡萄糖合成。 该方法包括将葡萄糖溶解在去离子水中以获得葡萄糖溶液,然后用紫外灯照射。 在反应过程中加入过氧化氢,并在搅拌条件下于 20-60°C 的温度下进行催化氧化 1-4 小时。 所得的葡萄糖酸溶液经过滤、减压浓缩和结晶得到葡萄糖醛酸内酯 .
工业生产方法
葡萄糖醛酸内酯的工业生产通常以葡萄糖为原料。 该过程包括催化氧化、过滤、浓缩和结晶等步骤。 这种方法的优势在于缩短了生产周期,降低了生产成本,并最大程度地减少了工业污染 .
化学反应分析
反应类型
葡萄糖醛酸内酯会发生各种化学反应,包括:
氧化: 葡萄糖醛酸内酯可以被氧化形成葡萄糖醛酸。
还原: 它可以被还原形成葡萄糖醛酸。
取代: 葡萄糖醛酸内酯可以参与取代反应形成葡萄糖醛酸苷。
常用试剂和条件
氧化: 过氧化氢通常用作氧化剂。
还原: 可以使用硼氢化钠等还原剂。
取代: 像葡萄糖醛酸转移酶这样的酶促进葡萄糖醛酸苷的形成。
主要产品
葡萄糖醛酸: 通过氧化形成。
葡萄糖醛酸: 通过还原形成。
葡萄糖醛酸苷: 通过取代反应形成。
相似化合物的比较
类似化合物
葡萄糖醛酸: 葡萄糖醛酸内酯氧化的产物,以其解毒特性而闻名。
葡萄糖醛酸: 葡萄糖醛酸内酯还原的产物,参与解毒过程。
木糖醇: 一种糖醇,与葡萄糖醛酸内酯共享一些代谢途径。
独特性
葡萄糖醛酸内酯因其在解毒和能量增强方面的双重作用而独一无二。 与其他类似化合物不同,它通常包含在能量饮料和膳食补充剂中,因为它可以提高运动表现,增加警觉性和减少疲劳 .
属性
IUPAC Name |
2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUXSRADSPPKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C1C(C(C(=O)O1)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872006 | |
| Record name | (3,4-Dihydroxy-5-oxooxolan-2-yl)(hydroxy)acetaldehyde (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32449-92-6, 14474-04-5 | |
| Record name | Glucoxy | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucuronic acid, .gamma.-lactone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glucurolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Gulofuranuronic acid, gamma-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


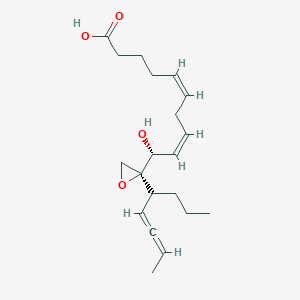
![(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B27736.png)
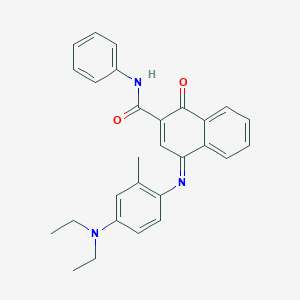
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)

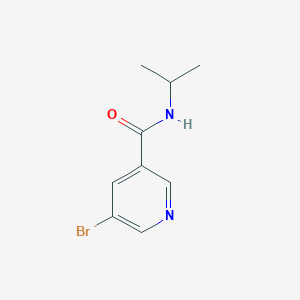
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)
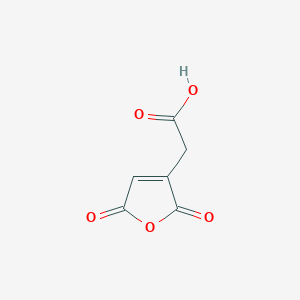
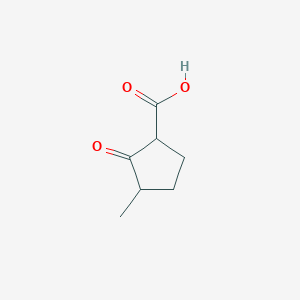
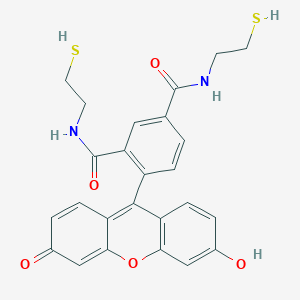
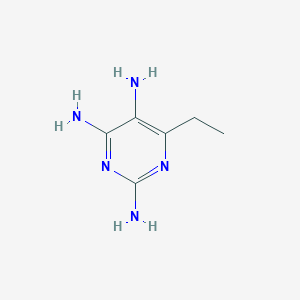

![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)
